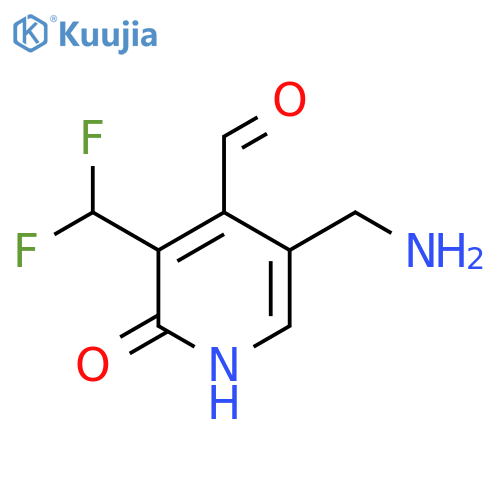Cas no 1805256-47-6 (5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

1805256-47-6 structure
商品名:5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
CAS番号:1805256-47-6
MF:C8H8F2N2O2
メガワット:202.158128738403
CID:4889355
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O2/c9-7(10)6-5(3-13)4(1-11)2-12-8(6)14/h2-3,7H,1,11H2,(H,12,14)
- InChIKey: PWUDOYCILRCUPZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=C(CN)C=1C=O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 334
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 72.2
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027465-1g |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
| Alichem | A029027465-500mg |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029027465-250mg |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 250mg |
$931.00 | 2022-04-01 |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1805256-47-6 (5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
